Cas no 5015-92-9 (3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine)

3-Methyl-octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic amine compound characterized by its saturated pyrido-pyrazine core structure. This heterocyclic scaffold is of interest in medicinal chemistry due to its conformational rigidity and potential as a building block for bioactive molecules. The methyl substitution at the 3-position enhances steric and electronic properties, making it a versatile intermediate for the synthesis of pharmacologically relevant compounds. Its stability and well-defined stereochemistry facilitate precise modifications in drug discovery applications. The compound’s rigid framework is particularly valuable in designing ligands for CNS targets, where structural constraints often improve selectivity and binding affinity. Suitable for further functionalization, it serves as a key precursor in the development of novel therapeutic agents.
3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine structure
5015-92-9 structure
Product Name:3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine
CAS No:5015-92-9
MF:C9H18N2
MW:154.252622127533
MDL:MFCD19285178
CID:933337
PubChem ID:45099409
Update Time:2025-06-14

3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • octahydro-3-methyl-2H-Pyrido[1,2-a]pyrazine
    • 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI)
    • 3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
    • DIISOPROPYLAMINO-ACETONITRILE
    • 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine
    • Z1218936329
    • DTXSID80667872
    • EN300-80135
    • DA-42298
    • 3-methyl-octahydro-1H-pyrido[1,2-a]piperazine
    • 5015-92-9
    • CS-0261813
    • AKOS017402800
    • 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
    • NCGC00374375-01
    • MDL: MFCD19285178
    • Inchi: 1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3
    • InChI Key: NFFVWTLRGWWYDK-UHFFFAOYSA-N
    • SMILES: N12CCCCC1CNC(C)C2

Computed Properties

  • Exact Mass: 154.146998583g/mol
  • Monoisotopic Mass: 154.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 15.3Ų

3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine Pricemore >>

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Additional information on 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine

Research Briefing on 3-Methyl-octahydro-1H-pyrido[1,2-a]pyrazine (CAS: 5015-92-9): Recent Advances and Applications

In recent years, the compound 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine (CAS: 5015-92-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative has shown promising potential as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The unique structural features of this compound, including its rigid bicyclic framework and stereochemical diversity, make it an attractive candidate for modulating biological targets with high specificity.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine as a key building block for novel sigma-1 receptor ligands. The research team demonstrated that derivatives of this compound exhibited nanomolar affinity for sigma-1 receptors while showing excellent selectivity over other CNS targets. This finding is particularly relevant for the development of new treatments for neuropathic pain and neurodegenerative disorders, where sigma-1 receptors play a crucial regulatory role.

Recent synthetic methodology developments have significantly improved access to enantiomerically pure forms of 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine. A 2024 publication in Organic Letters described an asymmetric hydrogenation protocol using chiral iridium catalysts that achieves >99% ee for the (R)-enantiomer. This advancement is critical as the biological activity of many derivatives shows strong enantiomeric dependence, with the (R)-configuration often demonstrating superior pharmacological profiles.

In the realm of antimicrobial research, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine derivatives exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The lead compound from this series showed MIC values of ≤1 μg/mL while maintaining low cytotoxicity against mammalian cells. Structure-activity relationship (SAR) analysis revealed that the methylation at the 3-position is crucial for maintaining both antimicrobial activity and metabolic stability.

The pharmacokinetic properties of 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been extensively studied in recent preclinical investigations. A 2024 ADMET study published in European Journal of Pharmaceutical Sciences demonstrated that the scaffold provides excellent blood-brain barrier penetration (brain/plasma ratio >2) while maintaining favorable metabolic stability across multiple species. These characteristics make it particularly valuable for CNS drug development programs.

Emerging applications in radiopharmaceuticals have also been reported. A 2023 study in the Journal of Labelled Compounds and Radiopharmaceuticals described the successful 18F-radiolabeling of a 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine derivative for PET imaging of neuroinflammation. The tracer showed rapid brain uptake and specific binding to activated microglia, suggesting potential utility in monitoring neurodegenerative disease progression.

From a chemical biology perspective, recent work has elucidated the molecular interactions of this scaffold with various biological targets. X-ray crystallographic studies published in 2024 revealed that 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine derivatives bind to the allosteric site of phosphodiesterase 10A (PDE10A) through a unique network of hydrophobic interactions and hydrogen bonds. This finding opens new avenues for designing selective PDE inhibitors with reduced off-target effects.

Several pharmaceutical companies have included 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine derivatives in their clinical pipelines. As of 2024, two compounds based on this scaffold have entered Phase I clinical trials - one as a potential antipsychotic agent and another as a treatment for cognitive impairment associated with schizophrenia. The preclinical data for these candidates show promising DMPK profiles and therapeutic windows.

Future research directions for this scaffold include exploration of its utility in targeted protein degradation (PROTACs) and as a component of bifunctional small molecules. Preliminary studies suggest that the rigid structure and appropriate spacing of functional groups make 3-methyl-octahydro-1H-pyrido[1,2-a]pyrazine particularly suitable for these emerging therapeutic modalities. Continued investigation of this versatile scaffold is expected to yield novel therapeutic agents across multiple disease areas.

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